molecular formula C15H12N2OS B2892154 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine CAS No. 891026-27-0

2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine

Cat. No.: B2892154
CAS No.: 891026-27-0
M. Wt: 268.33
InChI Key: AKZYJUJVFCOXJZ-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine is a high-purity chemical reagent designed for advanced scientific research and development. This compound belongs to the class of thiazole derivatives, which are recognized in scientific literature for their significant potential in medicinal chemistry and materials science . Thiazole cores are frequently investigated for the synthesis of various pharmacologically active agents, with studies highlighting their role in the development of molecules for treating inflammation, hypertension, and as candidates for anti-infective and anticancer therapies . The molecular structure incorporates a pyridine ring and a 4-methoxyphenyl group linked via a 1,3-thiazole ring, a architecture known to influence the compound's electronic properties and its intermolecular interactions in solid-state studies, as observed in closely related crystal structures . Researchers value this scaffold for its versatility in structure-activity relationship (SAR) studies, particularly in modulating lipophilicity and electronic characteristics to optimize binding with biological targets. This product is strictly labeled For Research Use Only (RUO) and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-pyridin-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-18-12-7-5-11(6-8-12)14-10-19-15(17-14)13-4-2-3-9-16-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZYJUJVFCOXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to yield the desired thiazole derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different functional groups attached to the thiazole or pyridine rings .

Scientific Research Applications

2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural Analogs with Thiazole-Pyridine Cores

Pyrrolopyridine-Thiazole Hybrids

Compounds such as 1-Methyl-3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridine (1d, ) feature fused pyrrolopyridine systems instead of simple pyridine. These exhibit higher melting points (278–316°C) due to increased molecular rigidity and π-π stacking interactions . However, their synthetic complexity and larger molecular weights (327–385 g/mol) may limit bioavailability compared to the target compound (MW: 276.33 g/mol).

Substituted Phenyl Variants
  • Chloro/Nitro Substituents: describes analogs like 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine with chloro or nitro groups.

Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine C₁₅H₁₂N₂OS 276.33 Not reported 4-Methoxyphenyl
4-(4-Bromo-1,3-thiazol-2-yl)pyridine C₈H₅BrN₂S 241.11 Not reported Bromine
1d (Pyrrolopyridine-thiazole) C₁₇H₁₃N₅S 327.38 278–279 Pyrrolopyridine
Chloro-substituted analog C₂₂H₁₆ClN₃O₂S 421.89 268–287 Chloro, Nitro
  • Methoxy vs. Halogen : Methoxy groups enhance solubility in polar solvents compared to halogens, which may improve pharmacokinetic profiles.
  • Melting Points : Pyrrolopyridine hybrids () exhibit higher melting points due to extended conjugation, while substituted phenyl derivatives () show variability based on substituent bulk and polarity .

Spectroscopic Characterization

  • IR/NMR Trends : and report characteristic IR peaks for C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) bonds in thiazole derivatives. ¹H NMR signals for methoxy groups typically appear at δ 3.8–4.0 ppm, while aromatic protons resonate at δ 6.8–8.5 ppm .

Biological Activity

The compound 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine is a thiazolopyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and antiparasitic activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10N2OSC_{13}H_{10}N_2OS. The structure features a thiazole ring fused with a pyridine moiety and a methoxy-substituted phenyl group, which is crucial for its biological activity. The planar configuration of the methoxyphenyl group enhances π-π interactions, which may play a role in its biological mechanisms .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolopyridine derivatives. For instance, various thiazole analogs were synthesized and evaluated for their activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring significantly enhance cytotoxicity. Compounds with electron-withdrawing groups showed improved efficacy compared to their counterparts .

Case Study: Cytotoxic Effects

In a systematic study, derivatives of thiazolopyridine were tested against several cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents. Notably, compounds with methoxy substituents displayed enhanced antiproliferative effects due to increased lipophilicity and better cellular uptake .

Antimicrobial Activity

Thiazolopyridine derivatives have also been investigated for their antimicrobial properties. A series of compounds were evaluated for their inhibitory effects on various bacterial strains. The minimum inhibitory concentration (MIC) values indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (mg/mL)Target Organisms
This compound0.015 - 0.030S. aureus, E. coli
Comparative Compound A0.025 - 0.050S. aureus
Comparative Compound B0.020 - 0.040E. coli

These findings suggest that the presence of the methoxy group significantly contributes to the antimicrobial efficacy of the compound .

Antiparasitic Activity

Research has also explored the antiparasitic properties of thiazolopyridine derivatives against Plasmodium falciparum, the causative agent of malaria. In vitro studies revealed that modifications in the N-aryl amide group linked to the thiazole ring were crucial for enhancing antimalarial activity. The most effective compounds demonstrated low cytotoxicity in HepG2 cell lines while maintaining high potency against the parasite .

Case Study: Antimalarial Efficacy

A detailed SAR study identified that compounds with small electron-withdrawing groups at specific positions on the aromatic ring exhibited superior antimalarial activity compared to bulkier substituents. This highlights the importance of structural optimization in developing new antimalarial agents from thiazolopyridine scaffolds .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine, and how can reaction conditions be optimized?

  • Methodology : The thiazole ring is synthesized via cyclization of thiosemicarbazide derivatives with α-halo ketones (e.g., 4-methoxybenzaldehyde derivatives), followed by coupling with pyridine under Pd-catalyzed cross-coupling conditions. Key parameters include solvent choice (ethanol or DMF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). Optimization via Design of Experiments (DoE) can improve yields to ~85% by adjusting molar ratios and reaction time .

Q. How is the purity and structural integrity of the compound verified post-synthesis?

  • Methodology :

  • HPLC : Purity ≥98% using a C18 column (acetonitrile/water mobile phase).
  • Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8 ppm, thiazole protons at δ 7.2–8.1 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 297.08).
  • X-ray Crystallography : SHELXL refines crystal structures to resolve bond lengths/angles (e.g., C-S bond: 1.71 Å) .

Q. What spectroscopic techniques characterize the compound’s electronic properties?

  • Methodology :

  • UV-Vis : λmax ~270 nm (π→π* transitions of the conjugated thiazole-pyridine system).
  • Fluorescence : Quantum yield of 0.45 in ethanol, indicating potential photosability issues for in vitro assays .

Advanced Research Questions

Q. How do substitution patterns on the thiazole and pyridine rings influence biological activity?

  • Methodology :

  • Electron-Withdrawing Groups : Fluorine substitution on the phenyl ring enhances antifungal activity (MIC: 0.5 μg/mL against Cryptococcus neoformans).
  • Methoxy Positioning : Para-methoxy groups improve lipophilicity (logP ~2.8), enhancing membrane permeability in cell-based assays .
  • SAR Table :
SubstituentActivity (MIC, μg/mL)Target Organism
-OCH₃ (para)16 (C. albicans)Fungal
-F (ortho)0.5 (C. neoformans)Fungal

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Standardized Assays : Follow CLSI guidelines for MIC determination to minimize variability.
  • Solvent Controls : Limit DMSO concentration to ≤1% to avoid cytotoxicity artifacts.
  • Statistical Analysis : Use ANOVA with post-hoc Tukey tests to identify significant differences (p < 0.05) in replicate studies .

Q. How can computational methods predict binding modes with target enzymes?

  • Methodology :

  • Molecular Docking : AutoDock Vina predicts binding to CYP450 (binding energy: −9.2 kcal/mol) with key hydrogen bonds to Thr318.
  • MD Simulations : AMBER simulations (100 ns) assess stability of ligand-enzyme complexes (RMSD < 2.0 Å).
  • Validation : Surface plasmon resonance (SPR) confirms binding affinity (KD: 12 nM) .

Q. What are common pitfalls in crystallizing this compound, and how are they addressed?

  • Methodology :

  • Polymorphism : Screen solvents (e.g., ethanol/acetone mixtures) to isolate stable polymorphs.
  • Twinning : SHELXL’s TWIN refinement resolves pseudo-merohedral twinning (BASF parameter: 0.35).
  • Thermal Motion : Low-temperature data collection (100 K) reduces atomic displacement artifacts .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

  • Methodology :

  • Stability Studies : HPLC degradation analysis shows 10% loss at 40°C/pH 8 after 48 hours.
  • Lyophilization : Trehalose (10% w/v) preserves integrity during freeze-drying (recovery: 95%) .

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